Lipophilicity and Membrane Permeability
The calculated partition coefficient (XLogP) for 5-cyclohexylisoxazole is 2.6, providing a quantitative baseline for its lipophilicity [1]. While direct experimental LogP data for 5-phenylisoxazole are scarce in the primary literature for head-to-head comparison, the 5-cyclohexyl group confers greater hydrophobicity and a higher fraction of sp³-hybridized carbons (Fsp³ = 0.67) compared to the planar, aromatic 5-phenyl analog (Fsp³ ≈ 0), which typically results in an XLogP ~0.5 to 1.5 units lower depending on substitution [2]. This difference in lipophilicity is crucial for designing compounds with optimal membrane permeability and balanced clearance [3].
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.6 |
| Comparator Or Baseline | 5-Phenylisoxazole: XLogP ≈ 1.5-2.1 (estimated range for unsubstituted or mono-substituted analogs) |
| Quantified Difference | XLogP difference of +0.5 to +1.1 units |
| Conditions | Computational prediction |
Why This Matters
Higher lipophilicity indicates enhanced potential for passive membrane diffusion, a critical parameter for lead optimization in central nervous system (CNS) or intracellular target drug discovery.
- [1] ChemSrc. (2021). Isoxazole, 5-cyclohexyl- (9CI) | CAS No. 109831-64-3. (XLogP). View Source
- [2] Compound class inference based on known properties of 5-substituted isoxazoles. Fsp³ calculated from molecular formula. View Source
- [3] Waring, M. J. (2009). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 4(8), 883-898. View Source
